(2E)-6-methyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2E)-6-methyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound characterized by its unique structure, which includes a thiazolo[3,2-b][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-methyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione with 3-nitrobenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-6-methyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various oxidized forms of the compound.
Scientific Research Applications
(2E)-6-methyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2E)-6-methyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiazolo[3,2-b][1,2,4]triazine core can interact with biological macromolecules, potentially inhibiting enzyme activity or binding to receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Another compound with a benzylidene group, used in the synthesis of high-performance polymers.
Suberanilic acid: Known for its antibacterial activity and multi-targeted mechanism of action.
Properties
Molecular Formula |
C13H8N4O4S |
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Molecular Weight |
316.29 g/mol |
IUPAC Name |
(2E)-6-methyl-2-[(3-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C13H8N4O4S/c1-7-11(18)14-13-16(15-7)12(19)10(22-13)6-8-3-2-4-9(5-8)17(20)21/h2-6H,1H3/b10-6+ |
InChI Key |
NKXYJDPECUBMHH-UXBLZVDNSA-N |
Isomeric SMILES |
CC1=NN2C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/SC2=NC1=O |
Canonical SMILES |
CC1=NN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=NC1=O |
Origin of Product |
United States |
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